molecular formula C25H14N2O B5226685 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one

8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one

Cat. No. B5226685
M. Wt: 358.4 g/mol
InChI Key: BOTPAKMZJXQPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one is a synthetic compound that belongs to the family of indenoquinolines. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for the detection of nucleic acids.

Mechanism of Action

The exact mechanism of action of 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, which make it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility to researchers.

Future Directions

There are several future directions for the study of 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one. One area of future research could be the development of more efficient and scalable synthesis methods for this compound. Another area of future research could be the identification of the exact molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in various disease models.

Synthesis Methods

The synthesis of 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one involves a multi-step process. The first step involves the synthesis of 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one, which is then reacted with 2-iodobenzoic acid in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then subjected to a series of reactions to yield the final product.

properties

IUPAC Name

11-pyridin-2-yl-12-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14N2O/c28-25-18-10-4-3-9-17(18)22-23(25)21-16-8-2-1-7-15(16)12-13-19(21)27-24(22)20-11-5-6-14-26-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTPAKMZJXQPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C4=O)C(=N3)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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